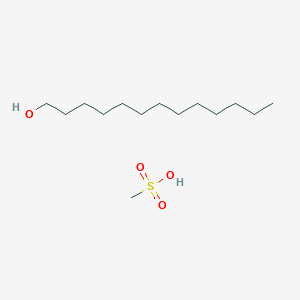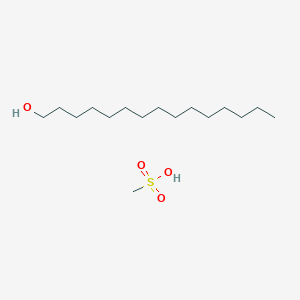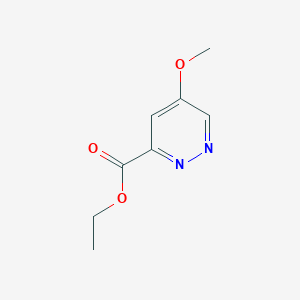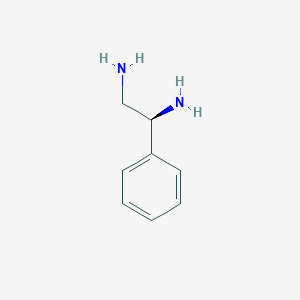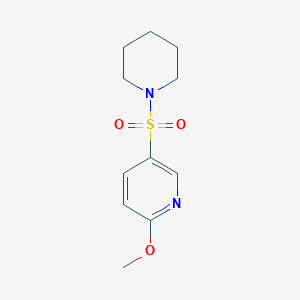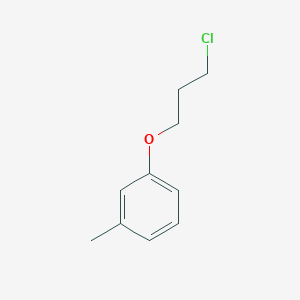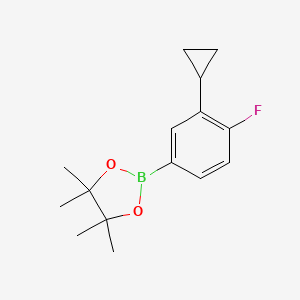
2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “(3-Cyclopropyl-4-fluorophenyl)methanamine” is a solid substance with the linear formula C10H12N1F1 . Another related compound, “(3-Cyclopropyl-4-fluorophenyl)methanol”, has the CAS No. 1429421-88-4 .
Molecular Structure Analysis
The molecular structure of “(3-Cyclopropyl-4-fluorophenyl)methanamine” is given by the InChI key AEBMJKAYVCSCBJ-UHFFFAOYSA-N . Another related compound, “Hydrazine, (3-cyclopropyl-4-fluorophenyl)-”, has the molecular formula C9H11FN2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(3-Cyclopropyl-4-fluorophenyl)methanamine” include a solid form and an InChI key AEBMJKAYVCSCBJ-UHFFFAOYSA-N . Another related compound, “Hydrazine, (3-cyclopropyl-4-fluorophenyl)-”, has a predicted boiling point of 252.8±40.0 °C and a predicted density of 1.295±0.06 g/cm3 .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives : This compound's derivatives have been synthesized for their inhibitory activity against serine proteases, including thrombin, with studies conducted in both solid state and solution (Spencer et al., 2002).
Creation of Boron Capped Polyenes for LCD Technology : Novel derivatives have been synthesized for the potential use in liquid crystal display technology and as intermediates for conjugated polyene synthesis. Biological testing for neurodegenerative diseases treatment is also being explored (Das et al., 2015).
Polymer Synthesis : Utilized in the polymerization of monomers to yield polymers with narrow molecular weight distribution and almost perfect regioregularity, indicating its potential in precision polymer synthesis (Yokozawa et al., 2011).
Synthesis of Benzyloxycyanophenylboronic Esters : Used in the synthesis of new benzyloxycyanoboronic esters, showcasing its versatility in creating diverse organic compounds (El Bialy et al., 2011).
Applications in Material Science and Electronics
Fluorescence Emission in Nanoparticles : Its derivatives have been used to synthesize heterodifunctional polyfluorenes, which are crucial for bright and enduring fluorescence in nanoparticles. This application is significant in material science for creating bright emission-tuned nanoparticles (Fischer et al., 2013).
Synthesis of Deeply Colored Polymers : Involved in the synthesis of deeply colored polymers containing isoDPP units in the main chain, indicating its role in the development of new materials with unique optical properties (Welterlich et al., 2012).
Boronate-Based Fluorescence Probes : Used in synthesizing boronate ester fluorescence probes for detecting hydrogen peroxide, a novel approach in chemical sensing and imaging (Lampard et al., 2018).
Other Notable Applications
Electrochemical Properties and Reactions : Studied for its electrochemical properties and reactions, specifically in sulfur-containing organoboron compounds, contributing to the understanding of organoborate chemistry (Tanigawa et al., 2016).
Mechanism Studies in Cyclopropanation : The compound's derivatives have been used in the asymmetric Simmons-Smith cyclopropanation, aiding in understanding the mechanism and origins of stereoselectivity in this important reaction (Wang et al., 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)11-7-8-13(17)12(9-11)10-5-6-10/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJNWLHPMPIZRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
627526-59-4 | |
| Record name | 2-(3-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



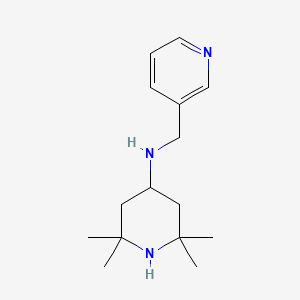
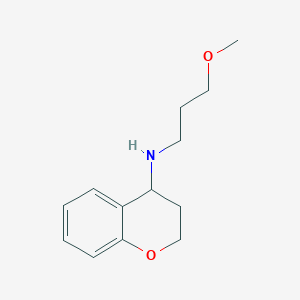
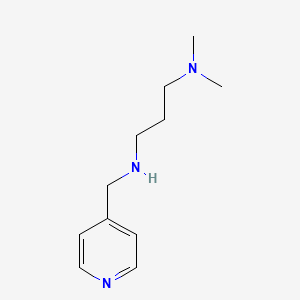
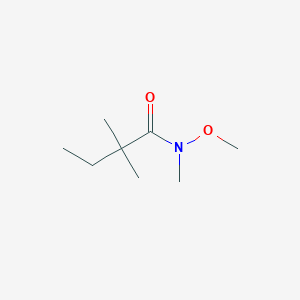
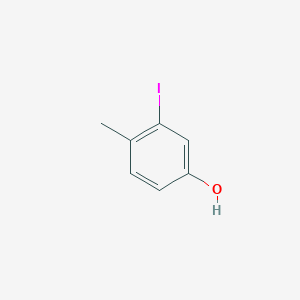
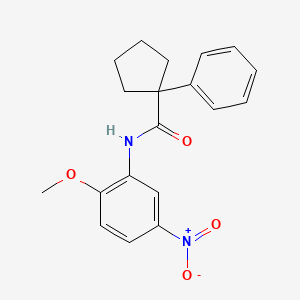
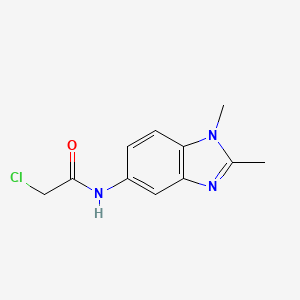
![4-Chlorofuro[3,2-C]quinoline](/img/structure/B3147603.png)
